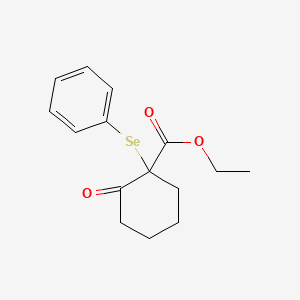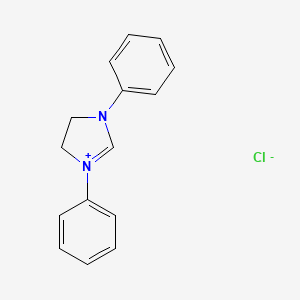
1,3-Diphenylimidazoliniumchlorid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylimidazoliniumchlorid is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the imidazolium ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazoliniumchlorid can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process, and advanced purification techniques are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,3-Diphenylimidazoliniumchlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium-based cations with different oxidation states.
Reduction: Reduction reactions can convert this compound into its corresponding imidazole derivative.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of new imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and various alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolium salts, imidazole derivatives, and other functionalized organic compounds.
科学研究应用
1,3-Diphenylimidazoliniumchlorid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用机制
The mechanism of action of 1,3-Diphenylimidazoliniumchlorid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signal transduction pathways.
相似化合物的比较
Similar Compounds
1,3-Diphenylimidazole: A precursor to 1,3-Diphenylimidazoliniumchlorid, it shares similar structural features but lacks the chloride ion.
1,3-Dimethylimidazolium Chloride: Another imidazolium salt with methyl groups instead of phenyl groups, used in similar applications.
1,3-Diphenylimidazolium Bromide: Similar to this compound but with a bromide ion instead of chloride.
Uniqueness
This compound is unique due to its specific combination of phenyl groups and chloride ion, which imparts distinct chemical and physical properties
属性
CAS 编号 |
2522-21-6 |
|---|---|
分子式 |
C15H15ClN2 |
分子量 |
258.74 g/mol |
IUPAC 名称 |
1,3-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;1H/q+1;/p-1 |
InChI 键 |
RARAVFMDPDCNPW-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+](=CN1C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


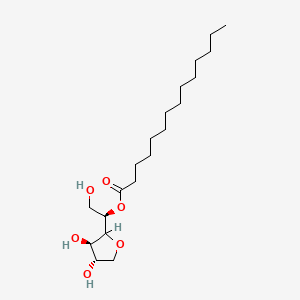
![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
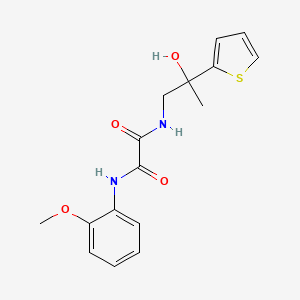
![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)

![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
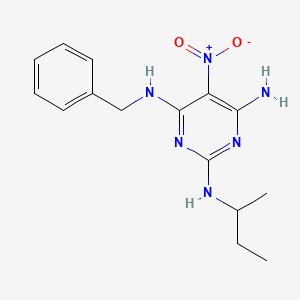
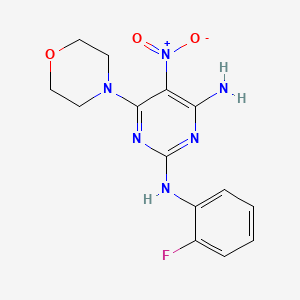

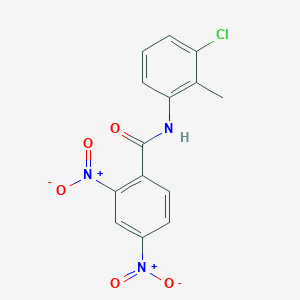
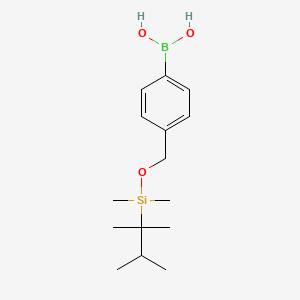
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
